6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one
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Overview
Description
6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that features a triazine ring substituted with a naphthalen-1-ylmethylthio group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as amidines or nitriles under acidic or basic conditions.
Introduction of the Naphthalen-1-ylmethylthio Group: This step involves the nucleophilic substitution reaction where a naphthalen-1-ylmethylthiol reacts with a suitable leaving group on the triazine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazine ring or the naphthalen-1-ylmethylthio group, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring or the naphthalen-1-ylmethylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine
Antimicrobial Agents: Due to its heterocyclic structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.
Anticancer Agents: The compound’s ability to interact with biological macromolecules could be exploited in the design of anticancer drugs.
Industry
Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides or fungicides.
Pharmaceuticals: The compound can serve as an intermediate in the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of 6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can then interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-3-((phenylmethyl)thio)-1,2,4-triazin-5(4H)-one: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.
6-methyl-3-((benzylthio)-1,2,4-triazin-5(4H)-one: Similar structure but with a benzyl group instead of a naphthalen-1-yl group.
Uniqueness
The presence of the naphthalen-1-ylmethylthio group in 6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one imparts unique electronic and steric properties, which can influence its reactivity and interaction with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
6-methyl-3-(naphthalen-1-ylmethylsulfanyl)-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10-14(19)16-15(18-17-10)20-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXURKMHKLUXDIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(NC1=O)SCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40362795 |
Source
|
Record name | F1894-0216 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5334-16-7 |
Source
|
Record name | F1894-0216 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40362795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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